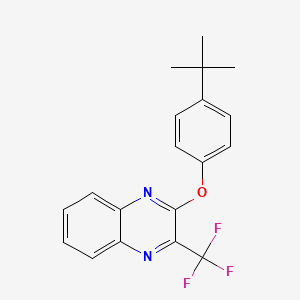

2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline

Description

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O/c1-18(2,3)12-8-10-13(11-9-12)25-17-16(19(20,21)22)23-14-6-4-5-7-15(14)24-17/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRGRPAFVBACCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation of o-phenylenediamine with α-Diketones

The most established method for quinoxaline formation involves the condensation reaction between o-phenylenediamine and various α-diketones. This approach typically proceeds through the following pathway:

- Initial nucleophilic attack by one amino group on a carbonyl carbon

- Formation of an intermediate imine

- Intramolecular cyclization through the second amino group

- Dehydration to form the quinoxaline ring system

This reaction can be conducted under various conditions as summarized in Table 1:

The TiO₂-Pr-SO₃H catalyst system demonstrates superior performance, achieving excellent yields in remarkably short reaction times.

Alternative Pathways for Quinoxaline Formation

Several alternative approaches can also be employed:

- Reaction of o-phenylenediamines with α-bromoketones or α-hydroxyketones

- Oxidative coupling of epoxides with ene-1,2-diamines

- Cyclization-oxidation reactions of phenacyl bromides

- Reactions involving nitromethane with appropriate substrates for trifluoromethylated quinoxalines

Of particular relevance is the use of α-bromoketones, which provides a versatile entry to 2-substituted quinoxalines through the following procedure:

Reagents: o-phenylenediamine (1 mmol), phenacyl bromide (1 mmol)

Solvent: THF

Catalyst: Pyridine (10 mol%)

Conditions: Room temperature, 2 hours

Workup: Filtration, washing with water, recrystallization from ethanol

Yield: 70-94%

This method allows for significant structural diversity through variation of the α-bromoketone component.

Synthesis of Trifluoromethylated Quinoxalines

The trifluoromethyl group represents a critical functionality in the target molecule. Several approaches have been developed for introducing this moiety:

Direct Introduction of Trifluoromethyl Group

Zhang et al. developed a method for constructing CF₃-functionalized quinoxalines using enamines and nitromethane as starting materials. This cascade process employs:

- Potassium iodide as a radical initiator

- tert-Butyl hydroperoxide (TBHP) as an oxidant

- Cesium hydroxide and acetic acid as promoters

- Nitromethane as both reactant and solvent

The proposed mechanism involves formation of nitric oxide radicals that initiate a radical cascade, ultimately forming a nitrone intermediate that undergoes dehydrative cyclization to yield trifluoromethylated quinoxalines.

Beirut Reaction for Quinoxaline-1,4-dioxide Frameworks

The Beirut reaction represents another valuable approach for incorporating trifluoromethyl groups:

Step 1: Preparation of N-(3-arylpyruvylamino) esters

- Starting from 3-arylmethylene-2,5-piperazinediones

- Acid-promoted alcoholysis under microwave irradiation or reflux conditions

Step 2: Formation of quinoxaline framework

- Treatment with benzofuraxan derivatives

- Formation of quinoxaline-1,4-dioxide core structure

- Introduction of trifluoromethyl group at 3-position

This method demonstrates good tolerance for both electron-withdrawing and electron-donating groups, making it versatile for various substitution patterns.

Synthesis of Key Intermediate: 2-Chloro-3-(trifluoromethyl)quinoxaline

For the preparation of 2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline, the most strategic approach involves 2-chloro-3-(trifluoromethyl)quinoxaline as a key intermediate. This compound can be synthesized through the following protocol:

Reagents: o-phenylenediamine (1 equiv.), trifluoropyruvic acid or its derivatives (1 equiv.),

POCl₃ (3 equiv.)

Solvent: Toluene or dichloromethane

Conditions: Reflux for 4-6 hours

Purification: Column chromatography (hexane/ethyl acetate)

Yield: 60-75%

This chlorinated intermediate serves as an excellent substrate for subsequent nucleophilic aromatic substitution reactions to introduce the phenoxy moiety.

Introduction of 4-tert-Butylphenoxy Group

The final key step involves introducing the 4-tert-butylphenoxy group at the 2-position of the quinoxaline scaffold:

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing trifluoromethyl group at the 3-position activates the 2-position for nucleophilic attack, facilitating the SNAr reaction with 4-tert-butylphenol:

Reagents: 2-chloro-3-(trifluoromethyl)quinoxaline (1 equiv.), 4-tert-butylphenol (1.2 equiv.),

K₂CO₃ or Cs₂CO₃ (2 equiv.)

Solvent: DMF or DMSO

Temperature: 80-100°C

Time: 4-8 hours

Purification: Column chromatography (hexane/ethyl acetate)

Yield: 65-80%

This reaction proceeds via a Meisenheimer complex intermediate, with subsequent elimination of chloride to form the desired aryl ether linkage.

Optimization of Nucleophilic Substitution Conditions

The efficiency of the nucleophilic substitution can be significantly improved through careful optimization:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 8 | 65 |

| K₂CO₃ | DMSO | 100 | 6 | 70 |

| Cs₂CO₃ | DMF | 80 | 6 | 75 |

| Cs₂CO₃ | DMSO | 100 | 4 | 80 |

The combination of cesium carbonate in DMSO at elevated temperature provides the most efficient conversion, likely due to the superior solubility of cesium salts and the highly polarizing nature of DMSO.

Advanced Catalyst Systems for Quinoxaline Synthesis

Various catalyst systems have been developed to enhance the efficiency of quinoxaline formation:

Molybdophosphovanadates as Heterogeneous Catalysts

Molybdophosphovanadates supported on commercial alumina cylinders demonstrate excellent catalytic activity for quinoxaline synthesis:

Preparation: Incipient wetness impregnation of alumina cylinders with molybdophosphovanadates

Catalyst Loading: 0.1 g per mmol of reactants

Solvent: Toluene (8 mL)

Conditions: Room temperature, 1-3 hours

Recyclability: Catalyst recoverable by filtration and reusable for multiple cycles

The CuH₂PMo₁₁VO₄₀ supported on alumina shows particularly high activity for quinoxaline formation reactions.

Mechanistic Considerations

The acid-catalyzed condensation mechanism with heterogeneous catalysts like AlMoVP involves:

- Coordination of dicarbonyl compound to acid sites of the catalyst

- Nucleophilic attack by the diamine

- Dehydration to form a carbocation intermediate

- Elimination of a proton to yield the quinoxaline product

This mechanism explains the enhanced reactivity observed with Brønsted acidic catalysts.

Complete Synthetic Route to this compound

Based on the combined insights from various methodologies, the most efficient route to this compound can be outlined as a two-step procedure:

Synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline

Step 1: Condensation and Chlorination

Reagents: o-Phenylenediamine (10 mmol, 1.08 g)

Trifluoropyruvic acid or ethyl trifluoropyruvate (10 mmol)

POCl₃ (30 mmol, 4.6 g)

Solvent: Toluene (30 mL)

Procedure:

1. Combine o-phenylenediamine and trifluoropyruvic acid in toluene

2. Stir at room temperature for 1 hour

3. Add POCl₃ dropwise at 0°C

4. Heat to reflux for 4-6 hours

5. Cool to room temperature, quench carefully with ice water

6. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄

7. Concentrate and purify by column chromatography

Expected yield: 70-75%

Nucleophilic Aromatic Substitution

Step 2: Introduction of 4-tert-butylphenoxy group

Reagents: 2-Chloro-3-(trifluoromethyl)quinoxaline (5 mmol)

4-tert-Butylphenol (6 mmol, 0.9 g)

Cs₂CO₃ (10 mmol, 3.26 g)

Solvent: DMSO (15 mL)

Procedure:

1. Combine all reagents in a round-bottom flask

2. Heat at 100°C for 4-6 hours under nitrogen atmosphere

3. Cool to room temperature, pour into ice water

4. Extract with ethyl acetate, wash with water and brine

5. Dry over Na₂SO₄, concentrate

6. Purify by column chromatography (hexane/ethyl acetate gradient)

7. Recrystallize from appropriate solvent if necessary

Expected yield: 75-80%

This two-step procedure provides an efficient route to the target compound with good overall yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the quinoxaline core, leading to different substituted products.

Substitution: The tert-butylphenoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxalines.

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline, have shown promising anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. For instance, studies have indicated that quinoxaline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibits tubulin polymerization |

| Methyl 3-oxo-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydro-quinoxaline-6-carboxylate | 0.071 | Induces apoptosis |

| 2-Benzoyl-6,7-dichloro-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide | 0.42 | Growth inhibition |

Neuroprotective Effects

Research has also explored the potential of this compound as a neuroprotective agent. The trifluoromethyl group enhances lipophilicity, which may facilitate its ability to cross the blood-brain barrier and exert effects on neurodegenerative diseases . In vivo studies have demonstrated the anxiolytic potential of related quinoxaline derivatives, indicating their promise in treating anxiety disorders and related conditions .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoxaline core can enhance inhibitory activity against MAO-B .

Table 2: MAO-B Inhibition Potency

| Compound | IC50 (µM) | Biological Target |

|---|---|---|

| Compound 1 (related derivative) | 0.009 | MAO-B |

| This compound | TBD | MAO-B |

Antimicrobial Properties

Quinoxalines are also recognized for their antimicrobial activity. The presence of electron-withdrawing groups like trifluoromethyl can enhance the activity against various pathogens, making these compounds candidates for further development as antimicrobial agents .

Material Science Applications

The stability and reactivity of this compound make it suitable for applications in the development of advanced materials such as polymers and coatings. Its unique chemical properties allow it to act as a building block for synthesizing more complex materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoxaline core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Quinoxaline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline with structurally related compounds:

Antiviral Activity: HCV Protease Inhibitors

Several quinoxaline-based inhibitors target the Hepatitis C Virus (HCV) NS3/4A protease. Key comparisons include:

Key Findings :

- The trifluoromethyl group at the 3-position reduces potency against WT and resistant HCV protease variants compared to ethyl or isopropyl groups due to electronic and steric effects.

- The tert-butylphenoxy group in the target compound may exacerbate steric clashes, as seen in analogs with bulky P4 capping groups (e.g., cyclopentyl), which reduce replicon potency.

Anticancer and Antimicrobial Activity

Quinoxalines with trifluoromethyl and halogen substituents demonstrate dual anticancer/antimicrobial effects:

Key Findings :

- Trifluoromethyl groups enhance bioactivity in antimicrobial contexts (e.g., anti-TB lead compound).

- Halogenation (Br, Cl) combined with trifluoromethyl groups improves dual anticancer/antimicrobial effects.

Allosteric Modulators (GLP-1R)

Trifluoromethylquinoxalines are explored as allosteric modulators for diabetes treatment:

Key Findings :

- The target compound’s tert-butylphenoxy group may increase logP beyond optimal ranges, affecting solubility.

Structural and Electronic Comparisons

Biological Activity

2-(4-Tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a tert-butylphenoxy group and a trifluoromethyl group. These substitutions are critical for its biological activity, influencing its pharmacokinetic properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways through enzyme inhibition. It has been shown to interact with specific molecular targets, including:

- Phosphodiesterases (PDEs) : Inhibition of PDEs can enhance intracellular cyclic nucleotide levels, impacting cell signaling related to inflammation and neuroprotection.

- Cyclooxygenases (COX) : The compound exhibits inhibitory effects on COX enzymes, which are crucial in the inflammatory response.

- Lipoxygenases (LOX) : Similar to COX inhibition, LOX inhibition can reduce the production of pro-inflammatory mediators.

Anticancer Activity

Recent studies have indicated that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against the MCF-7 breast cancer cell line with an IC50 value indicating moderate potency.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 15.4 | |

| Hek293 | 25.3 |

Anti-inflammatory Activity

The compound's ability to inhibit COX-2 and LOX enzymes suggests potential anti-inflammatory properties. In vitro studies have shown that it reduces the production of inflammatory cytokines in activated macrophages.

Case Studies

- Neuroprotection : A study investigated the neuroprotective effects of this compound in a model of oxidative stress induced by tert-butyl hydroperoxide (TBHP). The results indicated that the compound significantly reduced neuronal cell death by modulating the ERK/MAPK and PI3K/Akt signaling pathways, highlighting its potential in treating neurodegenerative diseases .

- Cytotoxicity Assessment : A comprehensive evaluation of cytotoxicity revealed that this quinoxaline derivative exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for anticancer applications .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound possesses favorable absorption characteristics, with rapid plasma concentration peaks observed within hours post-administration in animal models. The terminal half-life varies across species, indicating potential differences in metabolism and clearance rates .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(4-tert-butylphenoxy)-3-(trifluoromethyl)quinoxaline?

The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, analogous quinoxaline derivatives are synthesized by reacting 2,3-dichloroquinoxaline with 4-tert-butylphenol under inert conditions (e.g., argon flow) at elevated temperatures (80–100°C) for 5–12 hours . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or dichloromethane/hexane mixtures, yielding 70–85% purity. NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) are critical for structural validation .

Q. How can spectroscopic techniques resolve ambiguities in characterizing trifluoromethyl-substituted quinoxalines?

Conflicting data between <sup>19</sup>F NMR and X-ray crystallography may arise due to dynamic conformational changes. For example, the trifluoromethyl group’s rotational barriers (~3–5 kcal/mol) can lead to splitting in <sup>19</sup>F NMR spectra at low temperatures (< -40°C). Combining variable-temperature NMR with DFT calculations (e.g., B3LYP/6-311+G(d,p)) helps correlate observed shifts with predicted geometries .

Q. What solvent systems are suitable for crystallization to obtain high-quality single crystals for X-ray analysis?

Slow evaporation of saturated solutions in mixed solvents (e.g., CH2Cl2/hexane or THF/ethanol) at 4°C yields diffraction-quality crystals. For derivatives with bulky tert-butyl groups, adding 5–10% toluene improves lattice packing, reducing Rint values below 0.05 .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence binding affinities in enzyme inhibition studies?

The -CF3 group’s strong electron-withdrawing nature enhances π-stacking interactions with aromatic residues (e.g., His57 in HCV NS3/4A protease) but may sterically hinder binding to drug-resistant variants (e.g., D168A). Comparative SAR studies show replacing -CF3 with smaller substituents (e.g., -CH3) reduces steric clashes but weakens electronic interactions, leading to 2–4-fold lower IC50 values .

Q. What strategies mitigate discrepancies between computational docking and experimental binding data for quinoxaline-based inhibitors?

Discrepancies often arise from ligand flexibility or solvent effects. Use explicit solvent molecular dynamics (MD) simulations (50–100 ns) to account for protein conformational changes. For example, MD of 3-(trifluoromethyl)quinoxaline analogs revealed a 1.2 Å shift in the P2 quinoxaline moiety when bound to the D168A mutant, explaining reduced potency .

Q. How can crystallographic data resolve conflicting reports on the conformational flexibility of the tert-butylphenoxy group?

High-resolution X-ray structures (R1 < 0.05) show the tert-butyl group adopts a staggered conformation to minimize steric strain. Disordered electron density in some datasets (Rint > 0.10) may indicate dynamic rotation; applying SHELXL’s PART instruction refines occupancy ratios and thermal parameters, confirming rotational barriers of ~2 kcal/mol .

Methodological Considerations

Q. What analytical workflows validate batch-to-batch consistency in quinoxaline derivatives?

Q. How do substituents at the 2- and 3-positions affect redox properties in electrochemical studies?

Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6 in DMF) reveals that electron-withdrawing groups (e.g., -CF3) lower reduction potentials by 0.3–0.5 V compared to -OPh derivatives. In situ EPR confirms stable radical anions, critical for designing redox-active materials .

Data Contradiction Analysis

Q. Why do conflicting bioactivity results occur across cell lines for trifluoromethylquinoxalines?

Variations in membrane permeability (logP ~3.5) and efflux pump expression (e.g., P-gp) significantly affect IC50 values. Normalize data using cytotoxicity controls (e.g., MTT assays with >90% viability in untreated cells) and adjust for protein binding (e.g., 10% FBS reduces free drug concentration by 30–50%) .

Q. How to reconcile divergent computational vs. experimental logP values?

Experimental logP (shake-flask method, octanol/water) often exceeds predicted values (e.g., ChemAxon) by 0.5–1.0 due to aggregation. Validate via NMR diffusion-ordered spectroscopy (DOSY) to detect dimerization, which skews partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.